molecular formula C16H14Cl2N6O3 B10890868 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10890868
M. Wt: 409.2 g/mol
InChI Key: PDVXZOWNQPVMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride.

    Amidation: The final step involves the formation of the amide bond through the reaction of the pyrazole derivative with a suitable amine.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride, nucleophiles such as amines or thiols, and hydrolyzing agents like hydrochloric acid or sodium hydroxide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds to N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE include other pyrazole derivatives with varying substituents These compounds may share similar chemical properties but differ in their biological activity or physical characteristics

Properties

Molecular Formula

C16H14Cl2N6O3

Molecular Weight

409.2 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C16H14Cl2N6O3/c17-12-3-1-11(2-4-12)9-22-7-5-14(20-22)19-15(25)6-8-23-10-13(18)16(21-23)24(26)27/h1-5,7,10H,6,8-9H2,(H,19,20,25)

InChI Key

PDVXZOWNQPVMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.